7-Bromo-5-chloro-1,3-benzoxazole
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Overview
Description
7-Bromo-5-chloro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic aromatic compounds containing a benzene ring fused to an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-chloro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and chlorinated reagents. One common method includes the condensation of 2-aminophenol with 2-bromo-3,3,3-trifluoropropene in the presence of a base such as sodium bicarbonate and an additive like bis(pinacolato)diboron . Various catalysts, including nanocatalysts, metal catalysts, and ionic liquid catalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can improve the scalability and reproducibility of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-5-chloro-1,3-benzoxazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield functionalized benzoxazole derivatives, while oxidation and reduction reactions produce various oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromo-5-chloro-1,3-benzoxazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antifungal, and anticancer compounds.
Pharmaceuticals: The compound is explored for its potential use in drug discovery and development, particularly for its biological activities.
Materials Science:
Agricultural Research: The compound is studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-1,3-benzoxazole involves its interaction with specific molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking or π-cation interactions with the host molecule. The oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors, engaging in non-covalent interactions with biological molecules . These interactions can modulate various biological pathways, leading to the compound’s observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Bromo-5-chloro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms in the benzoxazole ring enhances its reactivity and potential for functionalization compared to other benzoxazole derivatives .
Properties
CAS No. |
1226072-54-3 |
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Molecular Formula |
C7H3BrClNO |
Molecular Weight |
232.46 g/mol |
IUPAC Name |
7-bromo-5-chloro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3BrClNO/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H |
InChI Key |
WEPQURBDCXVRFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1N=CO2)Br)Cl |
Origin of Product |
United States |
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